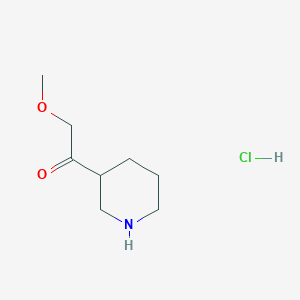

2-Methoxy-1-piperidin-3-ylethanone;hydrochloride

Description

2-Methoxy-1-piperidin-3-ylethanone;hydrochloride is a piperidine-derived compound characterized by a methoxy group (-OCH₃) attached to the ethanone backbone and a piperidine ring substituted at the 3-position. The hydrochloride salt enhances its stability and solubility in polar solvents. Based on its structural features, this compound may serve as an intermediate in pharmaceutical synthesis, particularly for molecules targeting neurological or metabolic pathways.

Properties

IUPAC Name |

2-methoxy-1-piperidin-3-ylethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-6-8(10)7-3-2-4-9-5-7;/h7,9H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFSXVGZVPMYNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)C1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-piperidin-3-ylethanone;hydrochloride typically involves the reaction of piperidine with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt .

Industrial Production Methods

On an industrial scale, the production of 2-Methoxy-1-piperidin-3-ylethanone;hydrochloride can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The process involves the use of automated reactors and precise control of temperature, pressure, and reactant flow rates .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-piperidin-3-ylethanone;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-1-piperidin-3-ylethanone;hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-piperidin-3-ylethanone;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Methoxy-1-piperidin-3-ylethanone;hydrochloride and analogous piperidine hydrochloride derivatives from the evidence:

Key Observations:

Substituent Effects: The target compound’s methoxy-ethanone moiety distinguishes it from analogs like Meperidine (phenyl-ester) or 4-(Diphenylmethoxy)piperidine (bulky aromatic groups). Smaller substituents may enhance solubility but reduce receptor binding affinity compared to bulkier analogs .

Pharmacological Relevance : Compounds like Tapentadol and Meperidine demonstrate that piperidine hydrochlorides with aromatic or heterocyclic substituents often target neurological pathways. The absence of such groups in the target compound suggests divergent applications, possibly as a synthetic precursor .

Molecular Weight Trends : The target’s lower molecular weight (207.67) compared to Meperidine (283.8) or 4-(Diphenylmethoxy)piperidine (303.83) implies differences in bioavailability and metabolic stability .

Research Findings and Discussion

Structural and Functional Insights

- Solubility : The hydrochloride salt form improves aqueous solubility across all compared compounds. However, the target’s methoxy group may confer moderate lipophilicity, balancing membrane permeability and solubility .

- Stability : Piperidine hydrochlorides generally exhibit stability under controlled storage (e.g., Meperidine HCl remains stable for ≥5 years at -20°C ). The target compound’s stability profile remains unstudied but may align with similar salts.

- Synthetic Utility : The compound from (CAS 1220036-55-4) shares a piperidinyloxy-phenyl backbone, highlighting the role of such intermediates in constructing complex pharmaceuticals .

Limitations and Knowledge Gaps

No direct data on the target compound’s synthesis, bioactivity, or industrial use were found in the provided evidence. Further studies are needed to elucidate its pharmacokinetic and safety profiles.

Biological Activity

2-Methoxy-1-piperidin-3-ylethanone;hydrochloride is a compound of interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure:

The compound is characterized by a piperidine ring substituted with a methoxy group and an ethanone moiety, which contributes to its unique reactivity and biological properties.

Synthesis:

The synthesis typically involves the reaction of piperidine with methoxyacetyl chloride in the presence of a base such as triethylamine. This method allows for the formation of the hydrochloride salt, which can be purified through recrystallization or chromatography .

Antimicrobial Properties

Research indicates that 2-Methoxy-1-piperidin-3-ylethanone;hydrochloride exhibits notable antimicrobial activity . In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis .

The biological activity of 2-Methoxy-1-piperidin-3-ylethanone;hydrochloride is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. It may inhibit metabolic enzymes or modulate receptor activity, leading to altered cellular signaling processes .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

In a study evaluating several piperidine derivatives, 2-Methoxy-1-piperidin-3-ylethanone;hydrochloride demonstrated significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent .

Case Study 2: Cancer Cell Line Studies

Another study focused on the anticancer effects of this compound on various cancer cell lines. Results showed that treatment with 2-Methoxy-1-piperidin-3-ylethanone;hydrochloride led to a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for inducing cytotoxicity .

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 2-Methoxy-1-piperidin-3-ylethanone;hydrochloride | Moderate | Significant | Enzyme inhibition; receptor modulation |

| 2-Phenyl-1-piperidin-3-ylethanone | Low | Moderate | Similar mechanisms but less effective |

| 1-(Piperidin-3-ylmethyl)piperidine dihydrochloride | High | Low | Different structural interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.